(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine
Description
(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine is a spirocyclic alkaloid derivative characterized by a cyclopropane ring fused to a pyrrolizine core and a methanamine functional group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to constrained bicyclic systems .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanamine |
InChI |
InChI=1S/C10H18N2/c11-7-10-2-1-5-12(10)8-9(6-10)3-4-9/h1-8,11H2 |
InChI Key |
ZORRCWUGHCAFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CC3)CN2C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of a primary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and mediators, such as sodium bromide in an undivided cell, can enhance the efficiency of the synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, carboxylic acids, and fully saturated analogs.
Scientific Research Applications
Medicinal Chemistry
(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that spiro compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have been synthesized and tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that certain modifications to the spiro structure enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in vitro .
Organic Synthesis
This compound serves as an essential intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions—such as oxidation and substitution—makes it a valuable building block.
Table: Common Reactions and Products
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | N-bromosuccinimide (for electrophilic) | Halogenated derivatives |
Material Science
The unique properties of this compound allow for its use in developing new materials with specialized functions.
Example: Polymerization Studies
Research into the polymerization behavior of spirocyclic compounds has revealed that they can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. These materials are being explored for applications in coatings and composites .
Mechanism of Action
The mechanism of action of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolizine Cores
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine (CAS: 1788873-50-6)
- Synthetic Accessibility: Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics, though the spirocyclopropane moiety in the target compound may offer unique steric effects .
- Applications : Supplier data () lists this compound, suggesting commercial interest in fluorinated pyrrolizines for preclinical research.
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Key Differences: Functional Groups: Features ester (dicarboxylate), cyano, and aryl substituents, contrasting with the simpler methanamine group in the target compound. Bioactivity Potential: The imidazo-pyridine scaffold is associated with diverse biological activities, including kinase inhibition, whereas the spirocyclopropane-pyrrolizine structure may target different pathways .
Comparison of Physicochemical Properties
Bioactivity and Functional Insights
- Target Compound: No direct bioactivity data is available in the evidence. However, its spirocyclic structure resembles bioactive alkaloids, which often exhibit neuroactive or antimicrobial properties.
- Fluorinated Analog (CAS: 1788873-50-6) : Fluorine atoms may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
- Imidazo-Pyridine Derivatives : Demonstrated efficacy in agrochemical contexts (e.g., insecticidal activity via interaction with metabolic enzymes), as inferred from plant bioactive compound studies ().
Biological Activity
(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine is a complex organic compound notable for its unique spirocyclic structure, which combines a cyclopropane ring with a pyrrolizine moiety. This structural configuration is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H18N2
- Molecular Weight : 166.26 g/mol
- IUPAC Name : this compound
The compound's spirocyclic nature contributes to its rigidity and potential interactions with biological targets, including enzymes and receptors.
Research suggests that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are crucial for cellular functions.
Antimicrobial Properties
Studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial activity. For instance, derivatives of spiro[cyclopropane] have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Anticancer Potential
Research has explored the anticancer properties of spirocyclic compounds. A study focusing on related spiro[cyclopropane] derivatives demonstrated significant cytotoxicity against cancer cell lines. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Evaluation :
- Anticancer Studies :
- Enzyme Interaction Studies :
Q & A
Q. How can dynamic structural changes in solution (e.g., ring-opening) be monitored in real time?
- Methodological Answer : Employ stopped-flow NMR or UV-Vis spectroscopy with pH-jump techniques. Use -NMR if fluorinated analogs are synthesized. Pair with ab initio molecular dynamics (AIMD) to simulate transient states .
Key Considerations
- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., NMR + X-ray) to resolve ambiguities .
- Methodological Rigor : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
- Ethical Compliance : Follow OECD guidelines for toxicity testing to ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
